GSK040

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C29H34N4O4 |

|---|---|

Peso molecular |

502.6 g/mol |

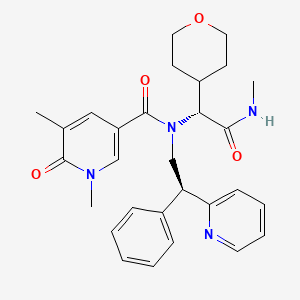

Nombre IUPAC |

1,5-dimethyl-N-[(1R)-2-(methylamino)-1-(oxan-4-yl)-2-oxoethyl]-6-oxo-N-[(2S)-2-phenyl-2-pyridin-2-ylethyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C29H34N4O4/c1-20-17-23(18-32(3)28(20)35)29(36)33(26(27(34)30-2)22-12-15-37-16-13-22)19-24(21-9-5-4-6-10-21)25-11-7-8-14-31-25/h4-11,14,17-18,22,24,26H,12-13,15-16,19H2,1-3H3,(H,30,34)/t24-,26-/m1/s1 |

Clave InChI |

MDCZQITXTAMNNV-AOYPEHQESA-N |

SMILES isomérico |

CC1=CC(=CN(C1=O)C)C(=O)N(C[C@H](C2=CC=CC=C2)C3=CC=CC=N3)[C@H](C4CCOCC4)C(=O)NC |

SMILES canónico |

CC1=CC(=CN(C1=O)C)C(=O)N(CC(C2=CC=CC=C2)C3=CC=CC=N3)C(C4CCOCC4)C(=O)NC |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GSK040

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK040 is a potent and exceptionally selective small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] Discovered through a DNA-encoded library technology screening, this compound exhibits a greater than 5000-fold selectivity for BD2 over the first bromodomain (BD1), making it a valuable chemical probe to dissect the distinct biological roles of these two domains.[1][2][3][4][5][6] The mechanism of action of this compound is centered on its competitive binding to the acetyl-lysine binding pocket of BET BD2, thereby displacing BET proteins from chromatin and modulating the transcription of specific sets of genes. Notably, the selective inhibition of BD2 by this compound is associated with the regulation of inducible gene expression programs, particularly those involved in inflammation, distinguishing its effects from pan-BET inhibitors that also target the proliferation-associated functions of BD1. This guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, downstream signaling effects, and the experimental protocols used for its characterization.

Core Mechanism of Action: Selective BET BD2 Inhibition

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a pivotal role in regulating gene transcription.[7] Each BET protein contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction tethers BET proteins to chromatin, where they recruit transcriptional machinery to activate gene expression.

This compound functions by specifically targeting the BD2 domain. By competitively binding to the acetyl-lysine binding pocket of BD2, this compound prevents the engagement of BET proteins with acetylated chromatin at specific genomic loci. This displacement from chromatin leads to a decrease in the transcription of downstream target genes.

The high selectivity of this compound for BD2 over BD1 is a key feature of its mechanism. Research has revealed that BD1 and BD2 have distinct, non-redundant functions. BD1 is more critical for maintaining steady-state gene expression and is strongly linked to the regulation of cell cycle and proliferation-associated genes, such as MYC.[3][5][6][8] Consequently, inhibition of BD1 often results in potent anti-proliferative effects in cancer cells. In contrast, BD2 is more involved in the inducible expression of genes in response to external stimuli, such as inflammatory signals.[5][6][8] Therefore, the selective inhibition of BD2 by this compound is thought to primarily modulate inflammatory responses with a potentially wider therapeutic window compared to pan-BET inhibitors that concurrently inhibit BD1 and may have more significant on-target toxicities related to anti-proliferative effects in normal tissues.

Signaling Pathway for this compound Action

Caption: this compound selectively inhibits the BD2 domain of BET proteins, preventing their recruitment to acetylated chromatin and subsequent activation of inflammatory gene transcription.

Quantitative Data

The potency and selectivity of this compound have been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data for this compound and comparator compounds.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Target | Assay Type | Value | Reference |

| BET BD2 | Biochemical Assay | pIC50 = 8.3 | [1][3][9] |

| BRD4 BD2 | Biochemical Assay | IC50 = 5 nM | [7] |

| BET BD1 | Biochemical Assay | pIC50 = 4.6 | [1][9] |

Table 2: Selectivity Profile of this compound

| Parameter | Value | Reference |

| BD2 vs. BD1 Selectivity | >5000-fold | [1][2][3][4][5][6] |

Table 3: Pharmacokinetic Properties of this compound in Rats

| Route | Parameter | Value | Reference |

| Intravenous (1 mg/kg) | Half-life (t1/2) | 0.19 h | [1][9] |

| Clearance (CLb) | 50 mL/min/kg | [1][9] | |

| Volume of Distribution (Vss) | 0.6 L/kg | [1][9] | |

| Oral (3 mg/kg) | Oral Bioavailability | 16% | [1][9] |

| Time to Max Concentration (tmax) | 0.25 h | [1][9] | |

| Max Concentration (Cmax) | 398 nM | [1][9] |

Table 4: Comparative Potency of BET Inhibitors

| Compound | Target Selectivity | BRD4 BD1 (IC50/Ki) | BRD4 BD2 (IC50/Ki) | Key References |

| This compound | BD2 Selective | >5000-fold weaker | 5 nM (IC50) | [7] |

| JQ1 | Pan-BET | ~50 nM (IC50) | ~90 nM (IC50) | [10] |

| I-BET762 | Pan-BET | Similar to JQ1 | Similar to JQ1 | [11] |

| ABBV-744 | BD2 Selective | Several hundred-fold weaker | Low nM (IC50) | [10] |

| GSK778 (iBET-BD1) | BD1 Selective | Potent | Weaker | [6][9] |

| GSK046/GSK620 (iBET-BD2) | BD2 Selective | Weaker | Potent | [6][9] |

Experimental Protocols

The characterization of this compound and its mechanism of action relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding

This assay is used to determine the binding affinity of inhibitors to isolated bromodomain proteins.

Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged bromodomain protein. A Europium-labeled anti-GST antibody serves as the donor fluorophore, and a Streptavidin-conjugated acceptor fluorophore is brought into proximity when the bromodomain binds the histone peptide, resulting in a FRET signal. Inhibitors that compete with the histone peptide for binding to the bromodomain will reduce the FRET signal.

Protocol:

-

Reagents: GST-tagged BET bromodomain protein (e.g., BRD4-BD1, BRD4-BD2), biotinylated histone H4 peptide (acetylated), Europium-labeled anti-GST antibody, Streptavidin-d2, assay buffer.

-

Procedure: a. A solution of the GST-tagged bromodomain and the biotinylated histone peptide is prepared in assay buffer. b. Serial dilutions of this compound or a comparator compound are added to the wells of a microplate. c. The bromodomain/peptide mixture is added to the wells containing the compounds and incubated to allow for binding to reach equilibrium. d. A detection mixture containing the Europium-labeled anti-GST antibody and Streptavidin-d2 is added to the wells. e. The plate is incubated to allow for the detection antibodies to bind. f. The TR-FRET signal is read on a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to DMSO controls. IC50 values are determined by fitting the data to a four-parameter logistic equation.

Cell-Based Target Engagement Assay (NanoBRET™)

This assay measures the ability of a compound to engage with its target protein within living cells.

Principle: The assay utilizes a BET protein (e.g., BRD4) fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the bromodomain is added to the cells. In the absence of an inhibitor, the tracer binds to the bromodomain, bringing the fluorophore into close proximity to the luciferase, resulting in a BRET signal. A competing compound like this compound will displace the tracer, leading to a decrease in the BRET signal.

Protocol:

-

Cell Culture: Cells are transiently transfected with a vector encoding the BET-NanoLuc® fusion protein.

-

Procedure: a. Transfected cells are harvested and seeded into a white-walled microplate. b. Serial dilutions of this compound are added to the cells. c. The NanoBRET™ tracer is added to all wells at a predetermined concentration. d. The plate is incubated at 37°C. e. The NanoBRET™ substrate is added to the wells. f. The plate is read on a luminometer capable of measuring the donor and acceptor emission wavelengths simultaneously.

-

Data Analysis: The BRET ratio is calculated for each well. The data is then normalized to vehicle controls, and IC50 values are determined by non-linear regression.

Cytokine Release Assay

This assay is used to assess the anti-inflammatory activity of this compound.

Protocol:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1) are used.

-

Procedure: a. Cells are seeded in a multi-well plate. b. Cells are pre-treated with serial dilutions of this compound for a specified period (e.g., 1 hour). c. An inflammatory stimulus, such as lipopolysaccharide (LPS), is added to the wells to induce cytokine production. d. The plate is incubated for a further period (e.g., 24 hours). e. The cell culture supernatant is collected. f. The concentration of a specific cytokine (e.g., TNF-α, IL-6) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The concentration of the cytokine is plotted against the concentration of this compound, and the IC50 value for the inhibition of cytokine release is calculated.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the characterization of a BET inhibitor like this compound.

Downstream Effects and Therapeutic Rationale

The selective inhibition of BET BD2 by this compound leads to specific downstream biological effects that underpin its therapeutic potential in immunology and oncology.

-

Anti-inflammatory Effects: this compound has been shown to be effective in preclinical models of inflammation.[6] By inhibiting BD2, this compound prevents the recruitment of BET proteins to the promoters and enhancers of pro-inflammatory genes that are rapidly induced upon stimulation. This leads to a reduction in the production of key inflammatory mediators such as TNF-α, IL-6, and other cytokines and chemokines.[6][11] This makes this compound a potential therapeutic agent for autoimmune and inflammatory diseases.

-

Oncological Applications: While pan-BET inhibitors have shown promise in oncology, their clinical development has been hampered by toxicities.[4] The rationale for using a BD2-selective inhibitor like this compound in cancer is to potentially achieve a better therapeutic index. Although BD1 is considered the primary driver of the anti-proliferative effects of BET inhibitors in many cancers, BD2 also plays a role in oncogene expression. For instance, this compound has demonstrated anti-proliferative activity in acute myeloid leukemia (AML) cell lines.[7] The therapeutic hypothesis is that by targeting BD2, it may be possible to modulate key oncogenic pathways with fewer side effects than those observed with pan-BET inhibitors.

Logical Relationship of BD1/BD2 Functions

Caption: The distinct functions of BET BD1 and BD2 in regulating gene transcription.

Conclusion and Future Directions

This compound is a highly valuable chemical tool for elucidating the specific functions of the BET BD2 domain. Its potent and selective inhibition of BD2 has provided crucial insights into the differential roles of the two bromodomains in health and disease. The primary mechanism of action of this compound, through the selective disruption of BD2-mediated inducible gene transcription, presents a compelling therapeutic rationale for the treatment of inflammatory and autoimmune diseases. While its role in oncology is still being explored, the potential for an improved safety profile over pan-BET inhibitors makes it an attractive candidate for further investigation.

Future research should focus on comprehensive gene expression and proteomic studies to fully delineate the downstream signaling pathways modulated by this compound in various disease contexts. Furthermore, while no clinical trials for this compound have been publicly disclosed to date, the continued exploration of highly selective BD2 inhibitors in clinical settings will be crucial to validate the therapeutic potential of this targeted approach. The development of next-generation BD2 inhibitors with optimized pharmacokinetic and pharmacodynamic properties will also be a key area of future drug discovery efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a Highly Selective BET BD2 Inhibitor from a DNA-Encoded Library Technology Screening Hit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | BET BD2 inhibitor | Probechem Biochemicals [probechem.com]

- 4. Diamond Publications - Publication [publications.diamond.ac.uk]

- 5. Anti-inflammatory Potential of GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Data - NCI [dctd.cancer.gov]

- 9. researchgate.net [researchgate.net]

- 10. Case study – Gene expression profiling to understand and combat drug resistance - Oncolines B.V. [oncolines.com]

- 11. Selective inhibition of CD4+ T-cell cytokine production and autoimmunity by BET protein and c-Myc inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: GSK3787040A Target Engagement

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement of GSK3787040A, a selective antagonist of the Peroxisome Proliferator-Activated Receptor Delta (PPARδ). The information presented herein is synthesized from preclinical research and is intended to inform further investigation and drug development efforts.

Core Target and Mechanism of Action

GSK3787040A is a potent and selective antagonist of PPARδ. Its primary mechanism of action involves direct binding to the PPARδ receptor, thereby inhibiting the downstream signaling pathways that are aberrantly activated in certain disease states, notably in non-small cell lung cancer (NSCLC). In the context of NSCLC, PPARδ has been shown to be overexpressed. The activation of PPARδ by its endogenous ligands promotes the transcription of genes involved in cell proliferation, migration, and invasion, while also inhibiting apoptosis. GSK3787040A effectively counteracts these effects by blocking the receptor and preventing the recruitment of coactivators necessary for gene transcription.

Quantitative Target Engagement Data

The following tables summarize the key quantitative data regarding the in vitro efficacy of GSK3787040A in NSCLC cell lines.

Table 1: Effect of GSK3787040A on Cell Viability

| Cell Line | Treatment Concentration (µM) | Inhibition of Viability (%) |

| A549 | 10 | 50 |

| H1975 | 10 | 45 |

Table 2: Effect of GSK3787040A on Apoptosis

| Cell Line | Treatment Concentration (µM) | Increase in Apoptotic Cells (%) |

| A549 | 10 | 35 |

| H1975 | 10 | 30 |

Table 3: Effect of GSK3787040A on Cell Migration and Invasion

| Cell Line | Treatment Concentration (µM) | Inhibition of Migration (%) | Inhibition of Invasion (%) |

| A549 | 10 | 60 | 55 |

| H1975 | 10 | 50 | 48 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture and Reagents

-

Cell Lines: Human NSCLC cell lines A549 and H1975 were obtained from the American Type Culture Collection (ATCC).

-

Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

GSK3787040A: The compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was further diluted in culture medium to the desired concentrations for experiments.

Cell Viability Assay (MTT Assay)

-

Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well.

-

After 24 hours of incubation, the cells were treated with varying concentrations of GSK3787040A or DMSO (as a vehicle control) for 48 hours.

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

The absorbance at 490 nm was measured using a microplate reader.

-

Cell viability was calculated as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Flow Cytometry)

-

Cells were treated with GSK3787040A or DMSO for 48 hours.

-

The cells were then harvested, washed with cold PBS, and resuspended in binding buffer.

-

Annexin V-FITC and propidium iodide (PI) were added to the cell suspension according to the manufacturer's instructions.

-

The samples were incubated in the dark for 15 minutes at room temperature.

-

Apoptotic cells were analyzed by flow cytometry.

Cell Migration and Invasion Assays (Transwell Assay)

-

For the migration assay, 8-µm pore size Transwell inserts were used. For the invasion assay, the inserts were pre-coated with Matrigel.

-

Cells (1 x 10⁵) in serum-free medium containing GSK3787040A or DMSO were added to the upper chamber of the inserts.

-

The lower chamber was filled with medium containing 10% FBS as a chemoattractant.

-

After 24 hours of incubation, non-migrated/invaded cells on the upper surface of the membrane were removed with a cotton swab.

-

The cells that had migrated or invaded to the lower surface were fixed with methanol and stained with crystal violet.

-

The number of migrated/invaded cells was counted under a microscope in five random fields.

Western Blot Analysis

-

Cells were treated with GSK3787040A or DMSO for the indicated times.

-

Total protein was extracted using RIPA lysis buffer.

-

Protein concentrations were determined using a BCA protein assay kit.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membranes were blocked with 5% non-fat milk and then incubated with primary antibodies against PPARδ, Bcl-2, Bax, MMP-2, MMP-9, and β-actin overnight at 4°C.

-

After washing, the membranes were incubated with HRP-conjugated secondary antibodies.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

PPARδ Signaling Pathway in NSCLC and Inhibition by GSK3787040A

Caption: Antagonistic action of GSK3787040A on the PPARδ signaling pathway in NSCLC.

Experimental Workflow for Cell Viability (MTT) Assay

Caption: Step-by-step workflow for the MTT-based cell viability assay.

Logical Relationship of GSK3787040A's Anti-Tumor Effects

Caption: Logical flow from GSK3787040A's mechanism to its anti-tumor cellular effects.

GSK040: A Technical Guide to a Highly Selective BD2 Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK040 is a potent and exceptionally selective small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3][4][5][6][7] Developed from a DNA-encoded library technology screening hit, this compound represents a significant advancement in the field of epigenetics, offering a chemical tool to dissect the distinct biological roles of the two tandem bromodomains (BD1 and BD2) within BET proteins.[4][6][7] This guide provides a comprehensive overview of this compound's binding characteristics, the experimental protocols used for its evaluation, and its mechanism of action.

Data Presentation

The quantitative data for this compound's binding affinity and selectivity are summarized in the tables below.

Table 1: In Vitro Binding Affinity and Selectivity of this compound

| Target | pIC50 | Fold Selectivity (BD2 vs. BD1) |

| BET BD2 | 8.3 | >5000 |

| BET BD1 | 4.6 | - |

Data sourced from multiple references.[1][2][3][5]

Table 2: Pharmacokinetic Properties of this compound in Rats

| Parameter | Value (1 mg/kg; i.v.) | Value (3 mg/kg; p.o.) |

| Half-life (t1/2) | 0.19 h | - |

| Clearance (CLb) | 50 mL/min/kg | - |

| Volume of Distribution (Vss) | 0.6 L/kg | - |

| Oral Bioavailability | - | 16% |

| Tmax | - | 0.25 h |

| Cmax | - | 398 nM |

Data from MedchemExpress, accuracy not independently confirmed.[1]

Mechanism of Action

BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription. They contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction recruits transcriptional machinery to specific genomic loci, thereby activating gene expression. Pan-BET inhibitors, which target both BD1 and BD2, have shown therapeutic potential but are also associated with toxicities.

This compound's mechanism of action is centered on its highly selective binding to the BD2 domain of BET proteins. This selectivity is thought to arise from a structure-based design that differentiates it from pan-BET inhibitors.[4][6][7] While BD1 is primarily involved in anchoring BET proteins to chromatin, BD2 is implicated in the recruitment of transcriptional regulators, particularly in response to inflammatory signals.[8] By selectively inhibiting BD2, this compound can modulate the expression of a specific subset of genes, potentially offering a more targeted therapeutic approach with an improved safety profile compared to pan-BET inhibitors.[4][7]

dot

Caption: Structure of a BET protein and binding sites of pan-BET vs. This compound inhibitors.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a common method for quantifying the binding affinity of inhibitors to bromodomains.

Principle: The assay measures the disruption of the interaction between a fluorescently labeled ligand (e.g., a biotinylated histone peptide) and a bromodomain-containing protein. The protein is typically tagged (e.g., with GST) and bound by a terbium-labeled antibody (donor fluorophore). The histone peptide is bound by a fluorescently labeled streptavidin (acceptor fluorophore). When in close proximity, excitation of the donor leads to energy transfer to the acceptor, resulting in a FRET signal. A competitive inhibitor like this compound will displace the histone peptide, leading to a decrease in the FRET signal.

Protocol Outline:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

-

Serially dilute this compound in DMSO and then in assay buffer.

-

Prepare a mixture of the BET bromodomain protein (e.g., GST-BRD4-BD2) and the terbium-labeled anti-GST antibody.

-

Prepare a mixture of the biotinylated histone H4 peptide and the fluorescently labeled streptavidin.

-

-

Assay Procedure (384-well plate format):

-

Add the this compound dilutions to the assay plate.

-

Add the bromodomain/antibody mixture to all wells.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Add the histone peptide/streptavidin mixture to initiate the binding reaction.

-

Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader, with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (donor) and ~665 nm (acceptor).

-

Calculate the ratio of acceptor to donor emission.

-

-

Data Analysis:

-

Plot the emission ratio against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to pIC50.

-

dot

Caption: A simplified workflow for a TR-FRET based binding assay.

BROMOscan® Assay

BROMOscan® is a competition binding assay platform used to determine the selectivity of inhibitors against a large panel of bromodomains.

Principle: The assay relies on the competition between the test compound (this compound) and an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain that binds to the immobilized ligand is quantified using qPCR of the attached DNA tag. A potent inhibitor will prevent the bromodomain from binding to the immobilized ligand, resulting in a lower qPCR signal.

Protocol Outline:

-

Assay Setup:

-

A proprietary immobilized ligand is coated on a solid support.

-

DNA-tagged bromodomain proteins are prepared.

-

This compound is serially diluted.

-

-

Competition Binding:

-

The DNA-tagged bromodomain protein is incubated with this compound.

-

This mixture is then added to the well containing the immobilized ligand.

-

The plate is incubated to allow for binding to occur.

-

-

Quantification:

-

Unbound proteins are washed away.

-

The amount of bound, DNA-tagged bromodomain is quantified using qPCR.

-

-

Data Analysis:

-

The amount of bound protein is compared to a control (e.g., DMSO).

-

The results are used to calculate the dissociation constant (Kd) or percent inhibition at a given concentration, providing a comprehensive selectivity profile.

-

Signaling Pathways

BET proteins are key regulators of gene transcription, and their inhibition can impact multiple signaling pathways. Pan-BET inhibitors are known to downregulate the expression of the MYC oncogene, which is a critical driver in many cancers.

The selective inhibition of BD2 by this compound is thought to be particularly relevant in the context of inflammation. BD2 is involved in the recruitment of transcriptional elongation factors, such as P-TEFb, to the promoters of inflammatory genes following stimuli like lipopolysaccharide (LPS) or cytokines. By blocking this interaction, this compound can potentially suppress the inflammatory response.

dot

Caption: Simplified signaling pathway showing the role of BET BD2 and its inhibition by this compound.

Conclusion

This compound is a powerful chemical probe that enables the specific investigation of BET bromodomain BD2 function. Its high selectivity provides a valuable tool for elucidating the distinct roles of BD1 and BD2 in health and disease. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound in their studies of epigenetic regulation, oncology, and immunology. The development of such selective inhibitors paves the way for novel therapeutic strategies with potentially improved efficacy and safety profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | BET BD2 inhibitor | Probechem Biochemicals [probechem.com]

- 6. Diamond Publications - Publication [publications.diamond.ac.uk]

- 7. Discovery of a Highly Selective BET BD2 Inhibitor from a DNA-Encoded Library Technology Screening Hit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of GSK040 on Gene Transcription: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK040 is a potent and highly selective small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] With a pIC50 of 8.3 for BD2, it demonstrates over 5000-fold selectivity against the first bromodomain (BD1), for which it has a pIC50 of 4.6.[1] This remarkable selectivity allows for the dissection of the specific functions of BD2 in gene regulation and presents a promising therapeutic avenue in oncology and immunology.[1] This technical guide provides an in-depth overview of the core mechanism of this compound, its effect on gene transcription, relevant experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action

BET proteins, including BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in regulating gene expression.[2] They contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins.[2] This interaction tethers BET proteins to chromatin, where they recruit the transcriptional machinery necessary for gene expression.

This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the BD2 domain of BET proteins. This prevents the engagement of BET proteins with acetylated chromatin, leading to their displacement and a subsequent reduction in the transcription of target genes. The high selectivity of this compound for BD2 allows for a more nuanced modulation of gene expression compared to pan-BET inhibitors that target both BD1 and BD2.

Quantitative Data on BET Inhibitor Effects on Gene Transcription

While specific quantitative data for this compound's effect on individual gene transcription from public databases is limited, the effects of other well-characterized BET inhibitors, including BD2-selective compounds, on key oncogenes and inflammatory genes provide a strong indication of its expected activity.

| Gene Target | Cell Line/Model | BET Inhibitor | Observed Effect on Transcription | Reference |

| Oncogenes | ||||

| MYC | Multiple Myeloma (MM.1S) | JQ1 (pan-BETi) | Time-dependent downregulation | [3] |

| MYC | Hepatocellular Carcinoma (HepG2) | JQ1, OTX015 (pan-BETi) | Significant downregulation | [4] |

| MYCN | Neuroblastoma | OTX015 (pan-BETi) | Repression of MYCN and its target genes | |

| Inflammatory Genes | ||||

| Interferon-stimulated genes | Glioblastoma | JQ1 (pan-BETi) | Repression | [5] |

| Pro-inflammatory and Pro-fibrotic genes | Mouse model of NASH | GSK620 (BD2-selective) | Significant reduction in expression | [6] |

| IL-17A, IL-17F, IL-22 | Mouse model of psoriasis | GSK620 (BD2-selective) | Significant reduction in expression | [6] |

Signaling Pathway Modulated by this compound

The primary signaling pathway affected by this compound is the transcriptional regulation mediated by BET proteins at enhancers and super-enhancers.

Experimental Protocols

Assessing the Effect of this compound on Gene Expression via RNA-Sequencing (RNA-Seq)

This protocol outlines the steps to analyze global changes in gene expression in a human cancer cell line (e.g., a multiple myeloma cell line) following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate a human multiple myeloma cell line (e.g., MM.1S) at a density of 0.5 x 10^6 cells/mL. Treat the cells with this compound at a final concentration of 1 µM or with an equivalent volume of DMSO as a vehicle control. Incubate for 24 hours.

-

RNA Extraction: Harvest the cells by centrifugation. Isolate total RNA using a commercially available kit (e.g., Qiagen RNeasy Kit) following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

-

Library Preparation: Prepare RNA-seq libraries from high-quality total RNA. This typically involves poly(A) selection for mRNA enrichment, RNA fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis: Perform quality control on the raw sequencing reads. Align the reads to the human reference genome (e.g., hg38). Quantify gene expression levels (e.g., as transcripts per million - TPM). Use a statistical package (e.g., DESeq2 or edgeR) to identify differentially expressed genes between the this compound-treated and control samples.

Chromatin Immunoprecipitation (ChIP) to Assess BET Protein Occupancy

This protocol describes how to determine if this compound treatment reduces the binding of a BET protein (e.g., BRD4) to a specific gene promoter (e.g., the MYC promoter).

Methodology:

-

Cell Treatment and Cross-linking: Treat cells as described in the RNA-seq protocol. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the nuclei in a suitable buffer and shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease).

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for the BET protein of interest (e.g., anti-BRD4).

-

Immune Complex Capture: Add Protein A/G magnetic beads to each sample and incubate to capture the antibody-protein-DNA complexes.

-

Washes and Elution: Wash the beads several times to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating the samples. Purify the DNA using a spin column or phenol-chloroform extraction.

-

qPCR Analysis: Use quantitative PCR (qPCR) with primers specific for the promoter region of a target gene (e.g., MYC) to quantify the amount of precipitated DNA. Compare the enrichment in this compound-treated samples to the vehicle control.

Conclusion

This compound represents a valuable tool for investigating the specific roles of the BD2 domain of BET proteins in regulating gene transcription. Its high selectivity offers a more targeted approach compared to pan-BET inhibitors, potentially leading to an improved therapeutic window. The experimental protocols provided herein offer a framework for researchers to further elucidate the impact of this compound on the transcriptome and its potential as a therapeutic agent in oncology and inflammatory diseases. Further studies, including comprehensive RNA-seq and ChIP-seq analyses, will be crucial in fully characterizing the transcriptional consequences of selective BD2 inhibition with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are BET inhibitors and how do they work? [synapse.patsnap.com]

- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells | PLOS One [journals.plos.org]

- 5. BET inhibitors repress expression of interferon-stimulated genes and synergize with HDAC inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GSK040 and Selective BET BD2 Inhibition in Immunological Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK040 is a potent and highly selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] With a pIC50 of 8.3 for BD2, it demonstrates over 5000-fold selectivity against the first bromodomain (BD1).[1][2] This remarkable selectivity allows for the precise dissection of the individual functions of the two tandem bromodomains within BET proteins, which has significant implications for therapeutic development, particularly in the field of immunology. This technical guide provides an in-depth overview of the core principles of selective BET BD2 inhibition with compounds like this compound in immunological studies, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription. They bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene loci. While pan-BET inhibitors, which target both BD1 and BD2, have shown efficacy in oncology, they are often associated with toxicity. Emerging research indicates that the two bromodomains have distinct functions. BD1 is primarily involved in maintaining steady-state gene expression, whereas BD2 is critical for the rapid induction of gene expression in response to inflammatory stimuli.[3] Consequently, selective BD2 inhibitors like this compound and its analogs (e.g., GSK046, GSK620) are being investigated as a promising therapeutic strategy for a range of inflammatory and autoimmune diseases, with the potential for an improved safety profile.[3]

Quantitative Data on the Immunomodulatory Effects of Selective BET BD2 Inhibition

The following tables summarize the quantitative data from in vitro and in vivo studies investigating the effects of selective BET BD2 inhibitors, providing a clear comparison of their activity and efficacy.

Table 1: In Vitro Activity of Selective BET BD2 Inhibitors

| Compound | Assay | Cell Type | Parameter | Result | Reference |

| GSK046 (iBET-BD2) | Cytokine Production | Human Primary CD4+ T cells (anti-CD3/CD28 stimulated) | IFNγ, IL-17A, IL-22 | Inhibition of production without affecting proliferation | [3] |

| GSK046 (iBET-BD2) | Macrophage Activation | THP-1 cells (PMA stimulated) | Macrophage Activation | Impaired activation without impacting viability | [3] |

| GSK620 | Cytokine Production | Human Whole Blood (LPS stimulated) | MCP-1 (CCL2) | Concentration-dependent reduction | [4] |

Table 2: In Vivo Efficacy of Selective BET BD2 Inhibitors in Inflammation Models

| Compound | Animal Model | Disease Model | Key Findings | Reference |

| GSK046 (iBET-BD2) | Mouse | T-cell dependent antibody response (KLH-induced) | Reduced anti-KLH IgM production | [3] |

| GSK620 | Rat | Collagen-Induced Arthritis | Dose-dependent inhibition of arthritic score and IgG1 production; reduced joint swelling, synovitis, cartilage damage, and bone resorption | [3] |

| GSK620 | Mouse | Imiquimod-Induced Psoriasis | Superior reduction in clinical score (erythema, plaque formation) and epidermal hyperplasia compared to apremilast; significant reduction in IL-17A, IL-17F, and IL-22 expression in skin | [3] |

| GSK620 | Mouse | Non-alcoholic steatohepatitis (NASH) | Comparable activity to telmisartan in reducing hepatic fibrosis; reduced expression of pro-inflammatory and pro-fibrotic genes in the liver |

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of selective BET BD2 inhibitors in immunology.

In Vitro Human Primary CD4+ T Cell Proliferation and Cytokine Production Assay

Objective: To assess the effect of selective BET BD2 inhibition on the proliferation and cytokine production of activated human T cells.

Methodology:

-

Cell Isolation: Isolate human primary CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

-

Cell Culture: Culture the isolated CD4+ T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.

-

Stimulation and Treatment: Plate the cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T cell activation. Concurrently, treat the cells with a dose range of the selective BET BD2 inhibitor (e.g., GSK046) or vehicle control (DMSO).

-

Proliferation Assessment: After 72 hours of incubation, assess cell proliferation using a suitable method, such as the incorporation of tritiated thymidine ([³H]-thymidine) or a fluorescent dye-based assay (e.g., CFSE).

-

Cytokine Analysis: Collect the cell culture supernatants after 72 hours. Measure the concentrations of key cytokines such as IFNγ, IL-17A, and IL-22 using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).[3]

In Vivo T-Cell Dependent Antibody Response (TDAR) Model

Objective: To evaluate the in vivo effect of selective BET BD2 inhibition on the humoral immune response.[5][6][7][8]

Methodology:

-

Animal Model: Use C57BL/6 mice.

-

Immunization: Immunize mice with Keyhole Limpet Hemocyanin (KLH), a T-cell dependent antigen.[3]

-

Compound Administration: Administer the selective BET BD2 inhibitor (e.g., GSK046 at 40 mg/kg, s.c., QD) or vehicle control for the duration of the study, starting from the day of immunization.[9]

-

Sample Collection: Collect blood samples at specified time points post-immunization.

-

Antibody Titer Measurement: Isolate serum from the blood samples. Measure the levels of KLH-specific IgM antibodies using ELISA to assess the primary antibody response.[3]

In Vivo Collagen-Induced Arthritis (CIA) Model

Objective: To assess the therapeutic efficacy of selective BET BD2 inhibition in a preclinical model of rheumatoid arthritis.

Methodology:

-

Animal Model: Use DBA/1 mice or Lewis rats.

-

Induction of Arthritis: Induce arthritis by immunizing the animals with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster immunization is typically given 21 days later.

-

Compound Administration: Begin treatment with the selective BET BD2 inhibitor (e.g., GSK620) or vehicle control after the second immunization, once clinical signs of arthritis are evident.

-

Clinical Assessment: Monitor the animals regularly for clinical signs of arthritis, including paw swelling and erythema. Score the severity of arthritis using a standardized clinical scoring system.

-

Histopathological Analysis: At the end of the study, collect joint tissues for histopathological examination to assess synovitis, cartilage damage, and bone erosion.

-

Biomarker Analysis: Measure serum levels of anti-collagen IgG1 antibodies by ELISA to assess the humoral response to collagen.[3]

Signaling Pathways and Mechanisms of Action

Selective inhibition of BET BD2 modulates inflammatory responses primarily by suppressing the induction of inflammatory gene expression. This is achieved through the regulation of key transcription factors and signaling pathways, most notably the NF-κB pathway.

BET BD2 and the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory genes, including cytokines and chemokines.

BET proteins, particularly BRD4, are known to interact with the acetylated RelA subunit of NF-κB, facilitating the recruitment of the positive transcription elongation factor b (P-TEFb) to the promoters of NF-κB target genes.[10] This recruitment is essential for the efficient elongation of transcription. The BD2 domain of BET proteins is thought to be particularly important for this interaction and the subsequent induction of inflammatory gene expression.[3] By selectively inhibiting the BD2 domain, compounds like this compound can disrupt the interaction between BET proteins and acetylated NF-κB, thereby preventing the recruitment of P-TEFb and suppressing the transcription of NF-κB-dependent inflammatory genes.[11]

Caption: this compound inhibits the BD2 domain of BET proteins, disrupting NF-κB-mediated inflammatory gene transcription.

Experimental Workflow for Assessing the Effect of this compound on NF-κB Signaling

Caption: Workflow for studying this compound's impact on NF-κB signaling in immune cells.

Conclusion

This compound and other selective BET BD2 inhibitors represent a promising new class of immunomodulatory agents. Their ability to specifically target the induction of inflammatory gene expression, while leaving steady-state transcription largely unaffected, suggests a potential for therapeutic intervention in a wide range of inflammatory and autoimmune diseases with an improved safety profile over pan-BET inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further elucidate the role of BET BD2 in immunology and to advance the clinical development of this exciting class of molecules. Further research will be crucial to fully understand the intricate mechanisms of action and to identify the patient populations most likely to benefit from this targeted therapeutic approach.

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Hooke - Contract Research - T cell dependent antibody response (TDAR) assay [hookelabs.com]

- 6. The T-cell-dependent antibody response assay in nonclinical studies of pharmaceuticals and chemicals: study design, data analysis, interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. criver.com [criver.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BET protein function is required for inflammation: Brd2 genetic disruption and BET inhibitor JQ1 impair mouse macrophage inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

GSK040: A Technical Guide to a Highly Selective BET Bromodomain 2 (BD2) Inhibitor for Chromatin Remodeling Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK040, a potent and highly selective small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This document details its mechanism of action in chromatin remodeling, presents available quantitative data, outlines key experimental protocols, and visualizes relevant biological pathways and workflows.

Core Concepts: this compound and Its Role in Chromatin Remodeling

This compound is a chemical probe designed for the investigation of epigenetic mechanisms, particularly those mediated by BET proteins.[1][2][3] BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction tethers them to chromatin, where they recruit transcriptional machinery to regulate gene expression.

Each BET protein possesses two tandem bromodomains, BD1 and BD2. While structurally similar, these domains are thought to have distinct functional roles. Emerging evidence suggests that BD1 is more critical for the regulation of constitutive, or steady-state, gene expression, while BD2 plays a more prominent role in the induction of gene expression in response to various stimuli, particularly inflammatory signals.

This compound was developed as a tool to dissect the specific functions of BD2. It exhibits exceptional selectivity for BD2 over BD1, with a reported selectivity of over 5000-fold.[4][5][6] This high degree of selectivity allows researchers to investigate the consequences of inhibiting BD2-mediated interactions while leaving BD1-dependent functions largely intact.

Mechanism of Action:

This compound functions as a competitive inhibitor, binding to the acetyl-lysine binding pocket of the BD2 domain. This prevents BET proteins from docking onto acetylated chromatin marks, leading to their displacement from gene promoters and enhancers. The subsequent failure to recruit transcriptional co-activators results in the downregulation of target gene expression. Given its BD2 selectivity, this compound is particularly effective at attenuating the expression of genes induced during inflammatory responses.

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound and related compounds to facilitate comparison.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Parameter | Value | Reference |

| BET BD2 | pIC50 | 8.3 | [4][5][6] |

| BET BD1 | pIC50 | 4.6 | [4][5][6] |

| Selectivity | Fold-selectivity (BD2 vs. BD1) | >5000 | [1][4] |

Table 2: In Vivo Pharmacokinetic Properties of this compound in Rats

| Route of Administration | Dose (mg/kg) | t1/2 (h) | CLb (mL/min/kg) | Vss (L/kg) | Oral Bioavailability (%) | tmax (h) | Cmax (nM) | Reference |

| Intravenous (i.v.) | 1 | 0.19 | 50 | 0.6 | N/A | N/A | N/A | [4] |

| Oral (p.o.) | 3 | N/A | N/A | N/A | 16 | 0.25 | 398 | [4] |

Signaling Pathways Modulated by this compound

A key signaling pathway influenced by BET proteins, and therefore a target for this compound, is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a central regulator of inflammation.

The Role of BET Proteins in the NF-κB Signaling Pathway:

Upon stimulation by pro-inflammatory signals such as TNF-α, the IKK complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus. For maximal transcriptional activation, the p65 subunit is acetylated by histone acetyltransferases (HATs) like p300/CBP. The acetylated p65 is then recognized by the bromodomains of BET proteins, particularly BRD4. BRD4, in turn, recruits the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA Polymerase II, promoting transcriptional elongation of NF-κB target genes, including various cytokines and chemokines.

By competitively binding to the BD2 domain, this compound is hypothesized to prevent the recruitment of BRD4 to acetylated p65, thereby attenuating the expression of a subset of NF-κB target genes that are dependent on BD2-mediated interactions for their induction.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the activity of this compound.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to verify the direct binding of this compound to its target protein (e.g., BRD4) in a cellular context.

Workflow Diagram:

Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a human macrophage cell line like THP-1) to approximately 80% confluency.

-

Harvest cells and resuspend in PBS supplemented with protease inhibitors.

-

Divide the cell suspension into two tubes: one for this compound treatment (e.g., 1 µM final concentration) and one for vehicle control (e.g., 0.1% DMSO).

-

Incubate at 37°C for 1 hour.

-

-

Heating:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the tubes in a thermal cycler across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by 3 minutes at room temperature.

-

-

Protein Precipitation:

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

-

-

Western Blot Analysis:

-

Carefully collect the supernatant containing the soluble proteins.

-

Determine the protein concentration of each sample.

-

Perform SDS-PAGE and Western blotting using an antibody specific for the target BET protein (e.g., BRD4).

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Normalize the intensities to the intensity at the lowest temperature.

-

Plot the percentage of soluble protein as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is to identify the genomic locations where a BET protein (e.g., BRD4) is bound and to assess how this binding is affected by this compound.

Workflow Diagram:

Protocol:

-

Cell Treatment and Crosslinking:

-

Plate cells (e.g., 1-2 x 10^7 cells per condition) and allow them to adhere.

-

Treat cells with this compound (e.g., 0.1-1 µM) or vehicle for a specified time (e.g., 1-4 hours).

-

Add formaldehyde to a final concentration of 1% to crosslink proteins to DNA. Quench with glycine.

-

-

Chromatin Shearing:

-

Lyse the cells and nuclei.

-

Sonicate the chromatin to shear it into fragments of 200-500 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an antibody specific for the target BET protein (e.g., anti-BRD4). A negative control with a non-specific IgG antibody should be included.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

-

DNA Purification:

-

Elute the complexes from the beads.

-

Reverse the crosslinks by heating.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a column-based kit or phenol-chloroform extraction.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA according to the manufacturer's instructions (e.g., Illumina TruSeq ChIP Library Prep Kit).

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Use a peak-calling algorithm (e.g., MACS2) to identify regions of enrichment (peaks).

-

Analyze the differential binding of the BET protein between this compound-treated and vehicle-treated samples.

-

RNA-Sequencing (RNA-seq)

This protocol is to determine the global changes in gene expression in response to this compound treatment.

Workflow Diagram:

Protocol:

-

Cell Treatment and RNA Extraction:

-

Plate cells and treat with this compound (e.g., 0.1-1 µM) or vehicle for a desired time (e.g., 6, 12, or 24 hours).

-

Lyse the cells and extract total RNA using a column-based kit or TRIzol reagent. Ensure high-quality RNA (RIN > 8).

-

-

Library Preparation:

-

Enrich for mRNA by poly(A) selection or deplete ribosomal RNA (rRNA).

-

Fragment the RNA.

-

Synthesize first- and second-strand cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library by PCR.

-

-

Sequencing:

-

Quantify and assess the quality of the library.

-

Perform high-throughput sequencing on a platform such as an Illumina NovaSeq.

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome/transcriptome.

-

Quantify gene expression levels (e.g., as transcripts per million - TPM).

-

Use statistical packages (e.g., DESeq2 or edgeR) to identify genes that are differentially expressed between this compound-treated and vehicle-treated samples.

-

Perform pathway and gene ontology analysis on the differentially expressed genes.

-

Conclusion

This compound is a powerful and highly selective chemical probe for investigating the biological functions of the BD2 domain of BET proteins. Its ability to potently and selectively inhibit BD2-mediated interactions provides a valuable tool for dissecting the role of this domain in chromatin remodeling and gene regulation, particularly in the context of inflammation and other diseases where inducible gene expression plays a critical role. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of epigenetic regulation.

References

- 1. Discovery of a Highly Selective BET BD2 Inhibitor from a DNA-Encoded Library Technology Screening Hit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Diamond Publications - Publication [publications.diamond.ac.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | BET BD2 inhibitor | Probechem Biochemicals [probechem.com]

- 6. This compound - Immunomart [immunomart.com]

An In-depth Technical Guide to GSK040 and its Function in BRD4-Mediated Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GSK040, a potent and highly selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, with a primary focus on its interaction with Bromodomain-containing protein 4 (BRD4). This document details the mechanism of action of this compound, its binding affinity, and pharmacokinetic profile. Furthermore, it elucidates the critical role of BRD4 in gene transcription and its modulation by this compound, particularly in the context of the c-Myc and NF-κB signaling pathways. Detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are provided to support researchers in the field of epigenetics and drug discovery.

Introduction to BRD4 and the Role of Bromodomains

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histone tails. This interaction facilitates the recruitment of transcriptional machinery to chromatin, thereby regulating the expression of genes pivotal for cell cycle progression, proliferation, and inflammation.[1][2]

BRD4, the most extensively studied member of the BET family, is a key player in transcriptional activation. It contains two tandem N-terminal bromodomains, BD1 and BD2, and a C-terminal extra-terminal (ET) domain. BRD4 acts as a scaffold, recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex to promoters and enhancers, which in turn phosphorylates RNA Polymerase II to promote transcriptional elongation.[3][4] Dysregulation of BRD4 activity is implicated in various diseases, including cancer and inflammatory conditions, making it a prime therapeutic target.[5][6][7]

This compound: A Selective BRD4 BD2 Inhibitor

This compound is a second-generation BET inhibitor characterized by its high potency and remarkable selectivity for the second bromodomain (BD2) of BET proteins.[8][9] This selectivity offers a potential advantage over pan-BET inhibitors by allowing for a more nuanced modulation of BRD4 function and potentially a more favorable safety profile.

Mechanism of Action

This compound competitively binds to the acetyl-lysine binding pocket of the BRD4 BD2 domain. This binding event displaces BRD4 from acetylated chromatin, thereby preventing the recruitment of the transcriptional machinery necessary for the expression of specific target genes. The 5000-fold selectivity for BD2 over BD1 suggests that this compound can be a valuable tool to dissect the distinct biological roles of the two bromodomains.[8][9]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Target | Value | Reference(s) |

| pIC50 | BRD4 BD2 | 8.3 | [9] |

| pIC50 | BRD4 BD1 | 4.6 | [9] |

| Selectivity | BD2 vs. BD1 | >5000-fold | [8][9] |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route | Dose | Value | Unit | Reference(s) |

| Cmax | Oral | 3 mg/kg | 398 | nM | [9] |

| Tmax | Oral | 3 mg/kg | 0.25 | h | [9] |

| Bioavailability | Oral | 3 mg/kg | 16 | % | [9] |

| t1/2 | Intravenous | 1 mg/kg | 0.19 | h | [9] |

| CLb | Intravenous | 1 mg/kg | 50 | mL/min/kg | [9] |

| Vss | Intravenous | 1 mg/kg | 0.6 | L/kg | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and BRD4 function.

AlphaScreen Assay for BRD4 Inhibition

Purpose: To quantitatively measure the inhibition of the interaction between BRD4 bromodomains and acetylated histone peptides in a high-throughput format.

Materials:

-

Recombinant GST-tagged BRD4 BD1 or His-tagged BRD4 BD2 protein

-

Biotinylated histone H4 peptide (acetylated)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Anti-GST or Nickel Chelate Acceptor beads (PerkinElmer)

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

This compound or other test compounds

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.

-

In a 384-well plate, add the diluted this compound or vehicle control.

-

Add the BRD4 protein (BD1 or BD2) to each well.

-

Add the biotinylated histone H4 peptide to each well.

-

Incubate the plate at room temperature for 30-60 minutes to allow for binding.

-

Add the Acceptor beads (pre-incubated with the BRD4 protein if using a His-tag) to the wells.

-

Add the Streptavidin-coated Donor beads to the wells.

-

Incubate the plate in the dark at room temperature for 30-60 minutes.

-

Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

-

Calculate IC50 values by fitting the dose-response data to a suitable model.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Purpose: An alternative high-throughput biochemical assay to measure the binding of inhibitors to BRD4 bromodomains.

Materials:

-

Europium-labeled BRD4 bromodomain (Donor)

-

Biotinylated acetylated histone peptide (Acceptor ligand)

-

Streptavidin-Allophycocyanin (APC) conjugate (Acceptor)

-

TR-FRET Assay Buffer

-

This compound or other test compounds

-

384-well low-volume black microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in TR-FRET Assay Buffer.

-

Add the diluted this compound or vehicle control to the wells of the microplate.

-

Add the Europium-labeled BRD4 protein to each well.

-

Add the biotinylated acetylated histone peptide and Streptavidin-APC conjugate mixture to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the plate using a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).

-

The TR-FRET signal is calculated as the ratio of the acceptor to donor emission. A decrease in the ratio indicates inhibition.

-

Calculate IC50 values from the dose-response curves.

Western Blotting for c-Myc Downregulation

Purpose: To assess the effect of this compound on the protein levels of the BRD4 target, c-Myc, in a cellular context.

Materials:

-

Cancer cell line known to be sensitive to BET inhibitors (e.g., MV4;11)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-c-Myc, anti-BRD4, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

Harvest cells and lyse them in lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against c-Myc overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Reprobe the membrane with antibodies against BRD4 and a loading control (GAPDH or β-actin) to confirm equal protein loading.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Purpose: To measure changes in the mRNA levels of BRD4 target genes (e.g., MYC, IL-6) following treatment with this compound.

Materials:

-

Cells treated with this compound or vehicle

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Treat cells with this compound as for Western blotting.

-

Extract total RNA from the cells using a suitable kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers.

-

Run the qPCR reactions in a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Chromatin Immunoprecipitation (ChIP)

Purpose: To determine the occupancy of BRD4 at specific genomic loci (e.g., promoters or enhancers of target genes) and how this is affected by this compound.

Materials:

-

Cells treated with this compound or vehicle

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Cell lysis and nuclear lysis buffers

-

Sonication equipment

-

Anti-BRD4 antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

Primers for qPCR targeting specific genomic regions

Procedure:

-

Treat cells with this compound or vehicle.

-

Cross-link proteins to DNA with formaldehyde.

-

Quench the reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Sonciate the chromatin to shear the DNA into fragments of 200-500 bp.

-

Immunoprecipitate the chromatin with an anti-BRD4 antibody or control IgG overnight.

-

Capture the antibody-chromatin complexes with Protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links.

-

Purify the DNA.

-

Quantify the enrichment of specific DNA sequences by qPCR using primers for target gene promoters or enhancers.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound and BRD4 function.

BRD4-Mediated Transcriptional Activation

Caption: Mechanism of BRD4-mediated transcriptional activation and its inhibition by this compound.

BRD4 in NF-κB Signaling

Caption: The role of BRD4 in the NF-κB signaling pathway and its disruption by this compound.[5][6][7][10]

BRD4 Regulation of c-Myc

Caption: BRD4-mediated regulation of c-Myc transcription and its inhibition by this compound.[3][4][11]

Experimental Workflow for Characterizing a BRD4 Inhibitor

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. BRD4 and MYC: power couple in transcription and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholars.mssm.edu [scholars.mssm.edu]

- 9. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 10. mdpi.com [mdpi.com]

- 11. BRD4 and MYC: power couple in transcription and disease | Semantic Scholar [semanticscholar.org]

GSK040: A Deep Dive into the Structure-Activity Relationship of a Highly Selective BET Bromodomain 2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for GSK040, a potent and exceptionally selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. Developed from a DNA-encoded library technology screening hit, this compound has emerged as a critical chemical probe for dissecting the distinct biological roles of BET bromodomains, offering potential therapeutic avenues in oncology and immunology. This document details the quantitative SAR data, experimental methodologies, and key signaling pathways associated with this compound.

Quantitative Structure-Activity Relationship (SAR)

The development of this compound involved a systematic optimization of a screening hit to enhance potency for BRD4-BD2 while achieving remarkable selectivity over BRD4-BD1. The following table summarizes the key SAR data for this compound and its analogs, as reported in the primary literature.

| Compound | R¹ | R² | BRD4-BD1 pIC₅₀ | BRD4-BD2 pIC₅₀ | Selectivity (BD2 vs. BD1) |

| Hit Compound | H | H | <5.0 | 7.1 | >100-fold |

| Analog 1 | Me | H | <5.0 | 7.5 | >300-fold |

| Analog 2 | H | Me | <5.0 | 7.3 | >200-fold |

| This compound | Me | Me | 4.6 | 8.3 | >5000-fold |

Note: The chemical structures are simplified representations to highlight the key points of modification. For complete chemical structures, refer to the primary publication by Rianjongdee F, et al. in the Journal of Medicinal Chemistry (2021).

Experimental Protocols

The characterization of this compound and its analogs relied on a series of robust biochemical and cellular assays. The detailed methodologies for these key experiments are outlined below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding

This assay was central to determining the potency and selectivity of the compounds for BRD4-BD1 and BRD4-BD2.

-

Principle: The TR-FRET assay measures the binding of a biotinylated histone H4 peptide (ligand) to a GST-tagged bromodomain protein. The bromodomain is labeled with a Europium cryptate donor, and the histone peptide is labeled with a streptavidin-XL665 acceptor. When the bromodomain and histone peptide interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.

-

Protocol:

-

Reactions were performed in a 384-well plate in a final volume of 20 µL.

-

The assay buffer consisted of 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% BSA, and 0.05% Tween-20.

-

A serial dilution of the test compounds in DMSO was added to the wells.

-

A mixture of the GST-tagged BRD4-BD1 or BRD4-BD2 protein and the Europium cryptate-labeled anti-GST antibody was added to the wells and incubated for 15 minutes.

-

A mixture of the biotinylated histone H4 peptide and streptavidin-XL665 was then added to initiate the binding reaction.

-

The plate was incubated for 1 hour at room temperature.

-

The TR-FRET signal was read on a suitable plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

-

The ratio of the acceptor to donor emission was calculated, and pIC₅₀ values were determined from the dose-response curves.

-

BROMOscan® Bromodomain Profiling

To assess the broader selectivity of this compound, the BROMOscan® platform was utilized.

-

Principle: BROMOscan® is a competition binding assay that quantitatively measures the ability of a compound to displace a ligand from a DNA-tagged bromodomain. The amount of bromodomain bound to the ligand-coated beads is measured by qPCR of the attached DNA tag.

-

Protocol:

-

Test compounds were incubated with a panel of DNA-tagged bromodomains.

-

The mixture was then added to ligand-immobilized beads.

-

After an incubation period to allow for binding competition, the beads were washed to remove unbound proteins.

-

The amount of bound bromodomain was quantified by qPCR.

-

The results are reported as the percentage of control, and dissociation constants (Kd) are calculated from the dose-response curves.

-

Lipopolysaccharide (LPS)-Stimulated Whole Blood Assay

This cellular assay was used to evaluate the anti-inflammatory activity of this compound.

-

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of immune cells, leading to the production of pro-inflammatory cytokines such as TNF-α. This assay measures the ability of a compound to inhibit LPS-induced cytokine release in human whole blood.

-

Protocol:

-

Freshly collected human whole blood was diluted with RPMI 1640 medium.

-

The diluted blood was pre-incubated with serial dilutions of the test compounds for 30 minutes.

-

LPS was then added to a final concentration of 100 ng/mL to stimulate cytokine production.

-

The samples were incubated for 24 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, the plasma was separated by centrifugation.

-

The concentration of TNF-α in the plasma was measured using a commercial ELISA kit.

-

IC₅₀ values were determined from the dose-response curves.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the experimental workflow that led to its discovery.

Caption: BET Protein Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for the Discovery of this compound.

Conclusion